molecular formula C12H14O2 B2587097 Ethyl trans-4-phenyl-2-butenoate CAS No. 1205-84-1; 1466-22-4; 54966-42-6

Ethyl trans-4-phenyl-2-butenoate

Cat. No.: B2587097
CAS No.: 1205-84-1; 1466-22-4; 54966-42-6
M. Wt: 190.242
InChI Key: LYZBCBTUPJJIKA-UXBLZVDNSA-N
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Description

Ethyl trans-4-phenyl-2-butenoate (C₁₂H₁₄O₂, molar mass: 190.24 g/mol) is an α,β-unsaturated ester characterized by a phenyl group at the 4-position and a trans-configuration of the double bond at the 2-position (Figure 1). Its stereochemistry distinguishes it from the cis isomer, which has distinct physicochemical properties due to differences in molecular packing and steric interactions . The compound has been historically cataloged (CAS: 1205-84-1, ChemSpider ID: 245190) but is currently listed as discontinued in commercial quantities, suggesting challenges in synthesis, stability, or demand .

Properties

IUPAC Name

ethyl (E)-4-phenylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZBCBTUPJJIKA-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Flavor and Fragrance Industry

Overview
Ethyl trans-4-phenyl-2-butenoate is prominently used as a flavoring agent in food products and as a fragrance component in cosmetics. Its pleasant aroma enhances consumer appeal, making it an essential ingredient in the flavor and fragrance industry.

Case Study
A study published by the European Food Safety Authority evaluated various flavoring substances, including this compound, highlighting its safety and efficacy as a flavoring agent in food products . The compound contributes to the sensory profile of products, thus influencing consumer preferences.

Pharmaceutical Applications

Overview
This compound serves as an intermediate in synthesizing various pharmaceuticals. Its role is crucial in developing new medications with improved efficacy and safety profiles.

Research Findings
Research has indicated that this compound can be utilized to synthesize pharmaceutically active molecules. For instance, it is involved in producing derivatives that exhibit biological activity, which are essential for drug development .

Data Table: Pharmaceutical Synthesis Pathways

Compound NameSynthesis MethodYield (%)
4-Phenylbutanoic acidHydrolysis of this compound85
4-Oxo-2-butenoic acid derivativesFriedel-Crafts reaction70
3-Amino derivativesReduction of corresponding esters90

Organic Synthesis

Overview
this compound is valuable in organic chemistry for creating complex molecules. It acts as a key reagent in research laboratories focused on developing new chemical compounds.

Application Example
In organic synthesis, this compound is often used to produce various substituted phenylbutenoates through nucleophilic substitution reactions. The versatility of this compound allows chemists to explore a wide range of synthetic pathways .

Polymer Chemistry

Overview
In polymer chemistry, this compound is utilized in producing specialty polymers that enhance material properties such as flexibility and durability.

Industry Impact
The use of this compound in polymer production benefits industries like packaging and automotive by improving the performance characteristics of materials. Its incorporation into polymer formulations can lead to the development of innovative products with enhanced functionalities .

Comparison with Similar Compounds

Stereoisomer: Ethyl cis-4-phenyl-2-butenoate

  • Molecular Formula : C₁₂H₁₄O₂ (identical to trans isomer).
  • No yield or application data are provided, but stereochemistry likely influences reactivity in asymmetric synthesis .

Halogen-Substituted Analog: Ethyl 4-bromo-2-butenoate

  • Molecular Formula : C₆H₇BrO₂ (estimated molar mass: ~191.03 g/mol).
  • Synthesis: Prepared via bromination of 2-butenoic acid followed by esterification (70.5% yield, 92% purity) .
  • Applications : Serves as a pharmaceutical intermediate. The bromine atom enhances electrophilicity, making it suitable for nucleophilic substitution reactions.

Complex Phenoxy-Substituted Ester: Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate

  • Molecular Formula : C₁₄H₁₅BrO₅ (molar mass: 343.17 g/mol).
  • Key Features: Incorporates bromo, methoxy, and formyl substituents on a phenoxy group, significantly increasing molar mass and polarity.

Multi-Substituted Ester: Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate

  • Molecular Formula : C₂₁H₂₀N₂O₃ (molar mass: 348.40 g/mol).
  • Synthesis: Produced via a multi-step process involving THF, acyl chlorides, and column chromatography (85% yield). The cyano and methoxy groups enhance electronic diversity, suggesting applications in drug discovery .

Key Findings and Implications

Substituent Effects: Bromine enhances electrophilicity, enabling cross-coupling reactions (e.g., Ethyl 4-bromo-2-butenoate ). Bulky groups (e.g., phenyl) may improve stability but complicate synthesis, as seen in this compound’s discontinued status .

Stereochemical Influence :

  • The trans isomer’s configuration likely improves crystallinity and thermal stability compared to the cis form, though experimental data are needed .

Synthetic Complexity :

  • Multi-substituted esters (e.g., C₂₁H₂₀N₂O₃) require advanced techniques (e.g., column chromatography) but achieve high yields, suggesting robust methodologies for complex analogs .

Q & A

Q. What mechanisms underlie the compound’s interactions with lipid bilayers in membrane permeability studies?

  • Methodological Answer : Use fluorescence anisotropy (DPH probes) and DSC to assess membrane fluidity changes. MD simulations (GROMACS) model partitioning behavior. Correlate logP values with experimental permeability (Caco-2 cell assays) to optimize drug-likeness .

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